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Compound of Interest

Compound Name: Mitoquinone mesylate

Cat. No.: B1663449 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Mitoquinone mesylate (MitoQ) is a synthetically modified analogue of Coenzyme

Q10, engineered for targeted accumulation within mitochondria. [[1]] Its structure comprises a

ubiquinone antioxidant moiety covalently attached via a 10-carbon alkyl chain to a lipophilic

triphenylphosphonium (TPP) cation. [[2][3][4]] This design leverages the large mitochondrial

membrane potential to drive its accumulation into the mitochondrial matrix, making it a potent

tool for investigating and mitigating mitochondrial oxidative stress. [[2]] This document provides

a comprehensive overview of the synthesis, chemical characteristics, and key experimental

protocols for Mitoquinone mesylate, serving as a technical resource for professionals in

research and drug development.

Chemical and Physical Properties
Mitoquinone mesylate is typically supplied as a waxy or crystalline solid. [] Its defining

characteristic is the TPP cation, which facilitates its passage through lipid bilayers and

subsequent concentration within mitochondria. [] The ubiquinone head is the redox-active

component, cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms to exert its

antioxidant effect. []

Table 1: Chemical and Physical Properties of Mitoquinone Mesylate
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Property Value Reference(s)

IUPAC Name

10-(4,5-dimethoxy-2-methyl-

3,6-dioxocyclohexa-1,4-dien-1-

yl)decyl-

triphenylphosphanium;methan

esulfonate

Synonyms MitoQ, MitoQ10 mesylate

CAS Number 845959-50-4

Molecular Formula C38H47O7PS

Molar Mass 678.82 g·mol−1

Appearance Brown waxy solid

Solubility

DMSO: ~50-70 mg/mL

[]Ethanol: ~30 mg/mL []Water:

~10 mg/mL []PBS (pH 7.2):

~0.3 mg/mL []

Stability & Storage

Solid: Stable for ≥2 years when

stored at -20°C. []Solutions

(DMSO/Ethanol): May be

stored at -20°C for up to 3

months. []Aqueous solutions

are not recommended for

storage for more than one day.

[]

Synthesis and Purification
The synthesis of Mitoquinone mesylate is a multi-step process that involves the creation of

the ubiquinone core followed by its conjugation to the TPP cation.

General Synthesis Strategy
A prominent synthetic route involves a two-step reductive alkylation process. [] The general

strategy is to prepare a precursor molecule containing a suitable leaving group (e.g., alkyl
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sulfonyl, bromo, or iodo group) attached to the ubiquinone moiety. [] This intermediate is then

reacted with triphenylphosphine to form the TPP cation via nucleophilic substitution. []

Mitoquinone Mesylate Synthesis

Ubiquinone Precursor
with Leaving Group

Nucleophilic Substitution
(e.g., in DMF, 60-80°C)

Triphenylphosphine
(P(C₆H₅)₃)

Mitoquinone Salt

Forms TPP cation

Purification

Mitoquinone Mesylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Mitoquinone Mesylate.

Key Reaction Steps
Quinone Intermediate Formation: The ubiquinone structure is first generated via the

oxidation of a suitable precursor. [] This step establishes the redox-active antioxidant

component of the final molecule.
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TPP Group Attachment (Conjugation): The TPP group is introduced through a nucleophilic

substitution reaction. [] The quinone intermediate, functionalized with a leaving group on its

alkyl chain, reacts with triphenylphosphine. [] This reaction is typically performed in a polar

aprotic solvent like DMF at elevated temperatures (60–80°C). [] The phosphine attacks the

carbon atom, displacing the leaving group and forming the lipophilic TPP cation. []

Purification Techniques
After synthesis, the crude product requires purification to remove unreacted starting materials

and byproducts.

Trituration/Precipitation: The product is often triturated (washed) repeatedly with a solvent

like diethyl ether to remove excess triphenylphosphine, yielding an off-white solid. [] Further

purification can be achieved by dissolving the solid in chloroform or dichloromethane and

precipitating it again with diethyl ether. []

Recrystallization: Using ethanol/water mixtures can yield crystals with high purity (≥98%). []

Column Chromatography: Silica gel chromatography with an ethyl acetate/hexane eluent is

effective for resolving the TPP-conjugated product from unreacted starting materials. []

Mechanism of Action and Key Signaling Pathways
MitoQ's efficacy stems from its targeted delivery and potent antioxidant activity within the

mitochondria.

Mitochondrial Targeting and Redox Cycling
The positively charged TPP cation and the molecule's lipophilic nature allow it to readily

permeate cell membranes. [] Driven by the large negative membrane potential (~150-180 mV)

of the inner mitochondrial membrane, MitoQ accumulates several hundred- to a thousand-fold

inside the mitochondrial matrix. [] Once inside, the ubiquinone moiety is reduced to its active

antioxidant form, ubiquinol (MitoQH2), by Complex II (succinate dehydrogenase) of the electron

transport chain. [] This active form then scavenges reactive oxygen species (ROS), particularly

superoxide, and is subsequently regenerated back to ubiquinone by other components of the

respiratory chain, allowing it to function in a catalytic cycle. []

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrion

MitoQ
(Ubiquinone)

MitoQH₂

(Ubiquinol) Reduction by
 Complex II 

 Oxidation ROS
(e.g., O₂⁻) H₂O Neutralization MitoQ

(Extracellular)

 Accumulates due
 to ΔΨm 

Inner Mitochondrial
Membrane (ΔΨm)

Click to download full resolution via product page

Caption: Mitochondrial uptake and redox cycling of Mitoquinone (MitoQ).

Modulation of Cellular Signaling
Beyond direct ROS scavenging, MitoQ influences several key signaling pathways implicated in

cellular stress responses:

Nrf2 Pathway Activation: MitoQ has been shown to enhance the activity of the Nrf2

antioxidant pathway. [] It can downregulate the expression of Keap1, the negative regulator

of Nrf2, leading to increased Nrf2 protein expression. [] Nrf2 then translocates to the nucleus,

activating antioxidant response elements (AREs) and upregulating the expression of

endogenous antioxidant enzymes.

Inhibition of Mitochondrial Fission: In cellular models of Parkinson's disease, oxidative stress

can trigger excessive mitochondrial fragmentation. [] MitoQ pre-treatment has been shown to

inhibit the translocation of dynamin-related protein 1 (Drp1) from the cytosol to the

mitochondria, a key step in the fission process. [] This helps preserve normal mitochondrial

morphology. []

Suppression of Hypoxia-Inducible Factor 1α (HIF1α): In models of alcohol-induced liver

disease, ethanol consumption leads to ROS-dependent stabilization of HIF1α. [] Treatment

with MitoQ can completely block this increase in HIF1α, thereby attenuating downstream

pathological effects like steatosis. []

Experimental Protocols and Methodologies
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MitoQ is widely used in both in vitro and in vivo models of oxidative stress. The appropriate

concentration or dosage depends on the specific model and experimental question.

Table 2: Summary of Experimental Concentrations and Dosages

Model System
Concentration /
Dosage

Application Reference(s)

Cell Culture (in vitro) 50 nM - 20 µM

Protection against

oxidative damage,

analysis of

mitochondrial

dynamics

Rodent Models (in

vivo)

Oral Gavage: 10 - 25

mg/kg/dayIntravenous

(IV): 5 mg/kg

Pharmacokinetic

studies, treatment of

systemic oxidative

stress

Human Studies

(clinical)
20 - 80 mg/day

Assessment of effects

on vascular function

and DNA damage

Protocol: In Vitro Assessment of Mitochondrial
Superoxide
This protocol describes the use of MitoSOX™ Red, a fluorescent dye that targets mitochondria

and measures superoxide levels, to assess the protective effects of MitoQ in cell culture. []

Cell Plating: Plate cells (e.g., NRK or SH-SY5Y) in a suitable format (e.g., 96-well plate or

glass-bottom dish) and grow to ~60% confluency. []

Pre-treatment: Treat cells with the desired concentration of MitoQ (e.g., 50 nM - 1 µM) for a

specified duration (e.g., 30 minutes to 16 hours) in standard culture medium. [] Include

vehicle control (e.g., DMSO) and positive control (oxidative stress inducer alone) groups.

Induction of Oxidative Stress: Introduce an oxidative stressor, such as 6-hydroxydopamine

(6-OHDA), antimycin A, or H₂O₂, at a predetermined concentration. []
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MitoSOX™ Staining: Following the stress induction period, incubate the cells with 50 nM

MitoSOX™ Red for 30 minutes in a light-protected environment. []

Imaging and Quantification: Wash the cells with warm buffer (e.g., PBS). Analyze

fluorescence using a fluorescence microscope or plate reader. An increase in red

fluorescence indicates higher levels of mitochondrial superoxide.

In Vitro Experimental Workflow
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Induce Oxidative Stress
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Stain with Probe
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Quantify Results

Click to download full resolution via product page

Caption: A typical workflow for assessing MitoQ's antioxidant effect in vitro.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1663449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: In Vivo Administration and Formulation
For animal studies, MitoQ can be administered via oral gavage or injection. A common

formulation for oral administration is described below.

Stock Solution Preparation: Prepare a concentrated stock solution of MitoQ mesylate in

DMSO (e.g., 25 mg/mL). []

Vehicle Formulation: For a general-purpose vehicle suitable for many animal experiments,

prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. []

Final Dosing Solution: a. Add the required volume of the DMSO stock solution to the

PEG300 and mix until clear. [] b. Add the Tween-80 to the mixture and mix until clear. [] c.

Finally, add the saline to reach the final volume. [] d. The mixed solution should be used

immediately for optimal results. []

Administration: Administer the final solution to the animals (e.g., rats or mice) via oral gavage

at the desired dosage (e.g., 10 mg/kg). [] The treatment can be acute or chronic (e.g., daily

for 4 weeks). []

Conclusion
Mitoquinone mesylate is a well-characterized and powerful research tool for studying the role

of mitochondrial oxidative stress in a vast array of biological processes and disease models. Its

unique chemical design, which ensures targeted delivery to the primary site of ROS production,

makes it significantly more effective than non-targeted antioxidants. [] Understanding its

chemical properties, synthesis, and appropriate experimental application is critical for

leveraging its full potential in advancing our knowledge of mitochondrial biology and developing

novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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